3-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[3-(4,5-dichloro-3-methyl-1H-pyrazol-1-yl)propyl]propanamide
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Overview
Description
3-[4-CHLORO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N~1~-[3-(4,5-DICHLORO-3-METHYL-1H-PYRAZOL-1-YL)PROPYL]PROPANAMIDE is a complex organic compound featuring multiple halogenated pyrazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-CHLORO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N~1~-[3-(4,5-DICHLORO-3-METHYL-1H-PYRAZOL-1-YL)PROPYL]PROPANAMIDE typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as nitration, halogenation, and coupling reactions, followed by purification techniques like crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Reduction: The addition of hydrogen or removal of oxygen.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions may produce various halogenated derivatives .
Scientific Research Applications
3-[4-CHLORO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N~1~-[3-(4,5-DICHLORO-3-METHYL-1H-PYRAZOL-1-YL)PROPYL]PROPANAMIDE has several applications in scientific research:
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The trifluoromethyl and chlorinated pyrazole rings contribute to its reactivity and binding affinity to various biological targets . These interactions can modulate enzymatic activities or disrupt cellular processes, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ylmethanamine hydrochloride
- 2,3-dichloro-5-(trifluoromethyl)-pyridine
Uniqueness
What sets 3-[4-CHLORO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N~1~-[3-(4,5-DICHLORO-3-METHYL-1H-PYRAZOL-1-YL)PROPYL]PROPANAMIDE apart is its unique combination of halogenated pyrazole rings, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C15H17Cl3F3N5O |
---|---|
Molecular Weight |
446.7 g/mol |
IUPAC Name |
3-[4-chloro-5-methyl-3-(trifluoromethyl)pyrazol-1-yl]-N-[3-(4,5-dichloro-3-methylpyrazol-1-yl)propyl]propanamide |
InChI |
InChI=1S/C15H17Cl3F3N5O/c1-8-11(16)14(18)26(23-8)6-3-5-22-10(27)4-7-25-9(2)12(17)13(24-25)15(19,20)21/h3-7H2,1-2H3,(H,22,27) |
InChI Key |
KUYYSMDEDJKDDP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1CCC(=O)NCCCN2C(=C(C(=N2)C)Cl)Cl)C(F)(F)F)Cl |
Origin of Product |
United States |
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